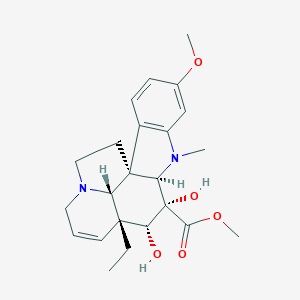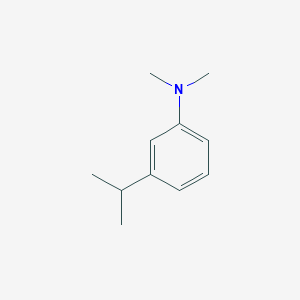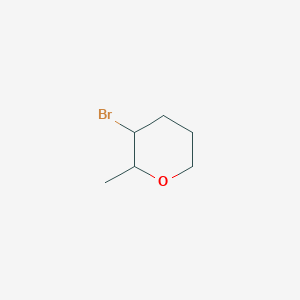
3-Bromo-2-methyloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-methyloxane is a chemical compound that belongs to the family of oxanes. It is a halogenated organic compound that has a molecular formula of C5H9BrO. This compound is widely used in scientific research applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methyloxane is not well understood. However, it is believed that this compound interacts with various enzymes and proteins in the body, leading to changes in their activity and function. This compound may also interact with cell membranes and alter their permeability and fluidity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Bromo-2-methyloxane are not well studied. However, it is known that this compound can affect the activity of various enzymes and proteins in the body. It may also alter the permeability and fluidity of cell membranes, leading to changes in cellular function.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Bromo-2-methyloxane in lab experiments include its unique chemical properties, which make it a valuable reagent in organic synthesis reactions. This compound is also relatively easy to synthesize and purify, making it readily available for use in research. The limitations of using this compound include its potential toxicity and the lack of information on its biochemical and physiological effects.
Future Directions
There are several future directions for research on 3-Bromo-2-methyloxane. One direction is to study its mechanism of action and its effects on various enzymes and proteins in the body. Another direction is to investigate its potential as a building block for the synthesis of new drugs and pharmaceuticals. Finally, research can be done to explore the potential applications of this compound in other scientific fields, such as materials science and nanotechnology.
Conclusion:
In conclusion, 3-Bromo-2-methyloxane is a valuable compound in scientific research applications. Its unique chemical properties make it a valuable reagent in organic synthesis reactions, and it has potential applications in the development of new drugs and pharmaceuticals. However, more research is needed to fully understand its mechanism of action and its effects on the body.
Synthesis Methods
The synthesis of 3-Bromo-2-methyloxane involves the reaction of 3-bromo-2-methyl-1-propene with water in the presence of a strong acid catalyst. This reaction results in the formation of 3-Bromo-2-methyloxane along with some other by-products. The purification of the compound is done by distillation and recrystallization techniques.
Scientific Research Applications
3-Bromo-2-methyloxane is widely used in scientific research applications. It is used as a reagent in organic synthesis reactions to introduce the oxane ring into various organic compounds. It is also used as a building block for the synthesis of more complex organic molecules. This compound is used in the development of new drugs and pharmaceuticals due to its unique chemical properties.
properties
IUPAC Name |
3-bromo-2-methyloxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-5-6(7)3-2-4-8-5/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDMVYQDGADQIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCO1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391941 |
Source


|
| Record name | 3-Bromo-2-methyloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.05 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methyloxane | |
CAS RN |
156051-16-0 |
Source


|
| Record name | 3-Bromo-2-methyloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

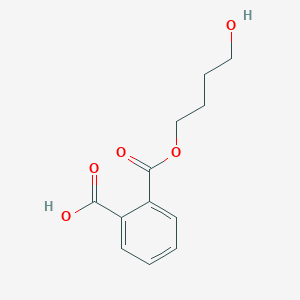


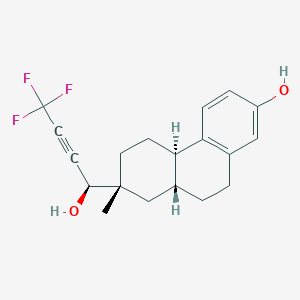
![2-[3-[[3-(2-Hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol](/img/structure/B137550.png)
![N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea](/img/structure/B137552.png)
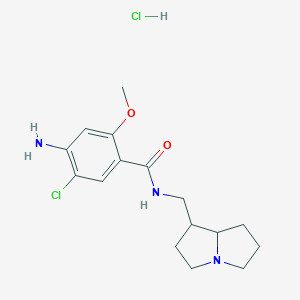

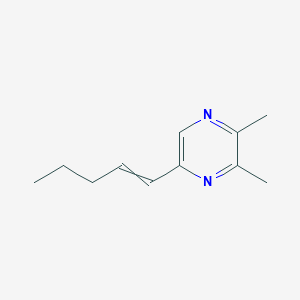


![1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone](/img/structure/B137568.png)
